
2-Isopropyl-5-methylcyclohexyl (hydroxymethyl)phosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropyl-5-methylcyclohexyl (hydroxymethyl)phosphinate is an organophosphorus compound characterized by the presence of a phosphinate group attached to a cyclohexyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5-methylcyclohexyl (hydroxymethyl)phosphinate typically involves the reaction of 2-Isopropyl-5-methylcyclohexanol with a phosphinic acid derivative. The reaction conditions often require the presence of a catalyst and may involve heating to facilitate the formation of the phosphinate ester bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Isopropyl-5-methylcyclohexyl (hydroxymethyl)phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce various substituted phosphinates .
Wissenschaftliche Forschungsanwendungen
2-Isopropyl-5-methylcyclohexyl (hydroxymethyl)phosphinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and as a probe for biological pathways.
Industry: The compound is used in the production of flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of 2-Isopropyl-5-methylcyclohexyl (hydroxymethyl)phosphinate involves its interaction with molecular targets such as enzymes and receptors. The phosphinate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, making the compound useful in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Isopropyl-5-methylcyclohexyl 2-methoxybenzoate
- (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (S)-(hydroxymethyl)phosphinate
Uniqueness
2-Isopropyl-5-methylcyclohexyl (hydroxymethyl)phosphinate is unique due to its specific structural features, such as the presence of both a cyclohexyl ring and a phosphinate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C11H22O3P+ |
|---|---|
Molekulargewicht |
233.26 g/mol |
IUPAC-Name |
hydroxymethyl-(5-methyl-2-propan-2-ylcyclohexyl)oxy-oxophosphanium |
InChI |
InChI=1S/C11H22O3P/c1-8(2)10-5-4-9(3)6-11(10)14-15(13)7-12/h8-12H,4-7H2,1-3H3/q+1 |
InChI-Schlüssel |
DVHGPEKKQGDHNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C(C1)O[P+](=O)CO)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



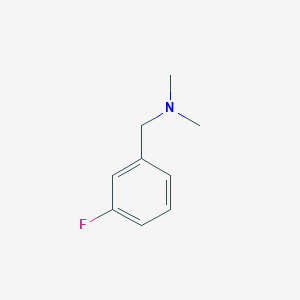
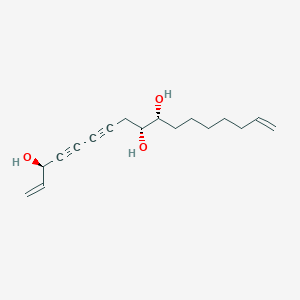
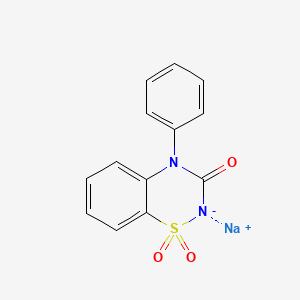
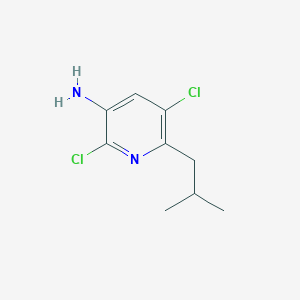
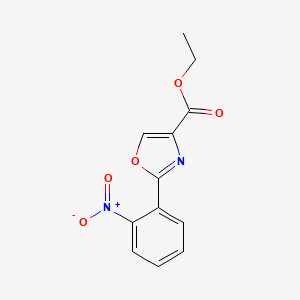
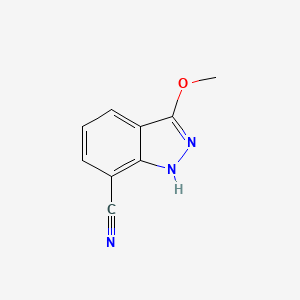
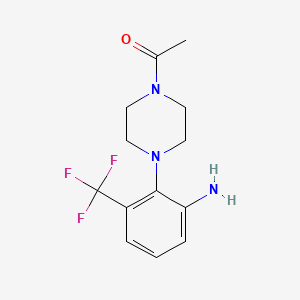
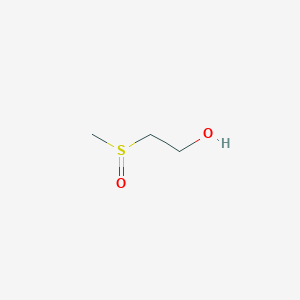

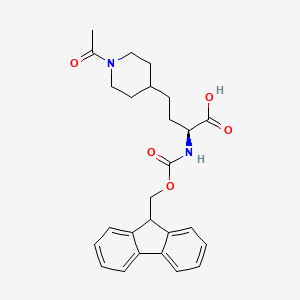
![2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-N-(2-Fluorophenyl)-Acetamide](/img/structure/B12841467.png)
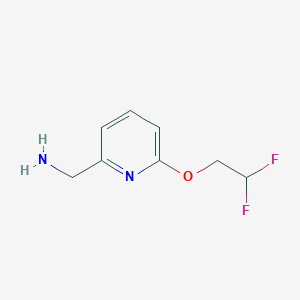
![4-Methylpentacyclo[4.2.0.02,5.03,8.04,7]octan-1-amine](/img/structure/B12841484.png)
